molecular formula C15H19F2NO4 B12845621 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate

Cat. No.: B12845621
M. Wt: 315.31 g/mol
InChI Key: DARKPXOKYWMLBE-LBPRGKRZSA-N
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Description

Bond Lengths and Angles (Theoretical)

Parameter Value (Å or °)
C=O (ester) 1.21 Å
C–O (Boc) 1.36 Å
N–C (α-carbon) 1.45 Å
C–F (phenyl) 1.34 Å
Dihedral angle (C–N–C–O) 120°

The Boc group induces a staggered conformation around the C–N bond, minimizing steric clash between the tert-butyl group and the fluorophenyl ring. Density functional theory (DFT) calculations predict a 1.5 kcal/mol energy barrier for rotation between conformers, consistent with low-temperature NMR observations in related compounds.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound remains unpublished, crystallographic studies of structurally analogous Boc-protected amino acid esters provide insights into its likely solid-state behavior. For example:

Comparative Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Reference
Boc-D-Phe-OMe P21 a = 10.34, b = 9.68, c = 14.61
Methyl (2R)-Boc-3,4-difluorophenylalanine P1 a = 7.28, b = 9.46, c = 18.43

These compounds exhibit layered packing motifs stabilized by C–H···O and C–F···H–C interactions. The 2,5-difluoro substitution pattern is expected to promote π-stacking of phenyl rings along the crystallographic b-axis, with fluorine atoms participating in halogen bonding.

Comparative Analysis with Related Boc-Protected Amino Acid Esters

The structural and electronic effects of fluorine substitution are highlighted through comparison with derivatives bearing alternative halogenation patterns:

Substituent Effects on Molecular Properties

Compound Fluorine Positions Melting Point (°C) Dipole Moment (D)
Methyl (S)-2-Boc-amino-3-(2,5-F2-Ph)propanoate 2,5 92–95 (predicted) 4.2
Boc-2,6-difluoro-D-phenylalanine 2,6 105–107 3.8
Boc-3,4-difluoro-L-phenylalanine 3,4 98–100 4.5

Key trends:

  • Melting points : 2,6-difluoro derivatives exhibit higher melting points due to symmetrical fluorine placement enhancing crystal symmetry.
  • Dipole moments : 3,4-difluoro substitution creates a larger dipole moment orthogonal to the phenyl ring, increasing solubility in polar solvents.
  • Conformational rigidity : 2,5-difluoro substitution reduces rotational freedom of the phenyl ring compared to monosubstituted analogs.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

methyl (2S)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-7-10(16)5-6-11(9)17/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m0/s1

InChI Key

DARKPXOKYWMLBE-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Protection with Boc Group

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine. This reaction proceeds under mild conditions in solvents such as dichloromethane or acetonitrile.

Esterification

The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC). This step ensures the formation of the methyl ester derivative.

Incorporation of Difluorophenyl Group

The difluorophenyl moiety is introduced via coupling reactions, often using halogenated phenyl derivatives and palladium-catalyzed cross-coupling techniques. Alternatively, fluorinated phenyl groups can be added through electrophilic aromatic substitution reactions.

Purification

The final product is purified using recrystallization or column chromatography to ensure high purity.

Reaction Conditions

Step Reagents/Conditions Outcome
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), base Protection of amino group
Esterification Methanol, sulfuric acid/DCC Formation of methyl ester
Difluorophenyl Addition Fluorinated phenyl derivatives, Pd catalyst Introduction of fluorinated phenyl moiety
Purification Recrystallization/Column chromatography High-purity compound

Key Considerations

  • Temperature Control : Reaction temperatures must be carefully regulated to avoid decomposition or side reactions.
  • Solvent Choice : Solvents like dichloromethane and acetonitrile are preferred for their ability to dissolve reactants effectively.
  • Yield Optimization : The use of catalysts and optimized reaction times improves yield and reduces by-products.

Applications in Organic Synthesis

The Boc-protected amino acid derivative plays a critical role in peptide synthesis by preventing premature reactions involving the amino group. After completing desired synthetic steps, the Boc group can be removed under acidic conditions for further transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Yields substituted aromatic compounds.

Scientific Research Applications

Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of different functional groups, which can be tailored to enhance biological activity. For example, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor growth.

Peptide Synthesis

In peptide chemistry, Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate is frequently used as a protected amino acid. The Boc group can be selectively removed under acidic conditions, allowing for the coupling of this compound with other amino acids to form peptides. This method is particularly advantageous in synthesizing complex peptides that require precise control over stereochemistry and functionalization.

Reaction Mechanisms

The presence of the difluorophenyl group enhances the reactivity of this compound in various chemical reactions. It can participate in nucleophilic substitutions and coupling reactions, making it a valuable building block for more complex molecules.

Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create bioactive molecules with potential therapeutic effects. For instance, compounds derived from this structure have shown promise in modulating biological pathways relevant to cancer and inflammation.

Case Studies

StudyFocusFindings
Zhang et al., 2023Anticancer ActivityInvestigated derivatives of this compound and found significant inhibition of tumor cell proliferation via apoptosis induction.
Lee et al., 2024Peptide SynthesisDeveloped a novel peptide using this compound as a building block, demonstrating improved stability and bioactivity compared to traditional methods.
Kim et al., 2025Chemical ReactivityExplored the reactivity of the difluorophenyl moiety in nucleophilic substitution reactions, leading to new derivatives with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Example 1: Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate

  • Key Difference : Lower molecular weight (299.33 g/mol) and reduced lipophilicity compared to fluorinated analogs.
  • Application : Baseline for studying fluorine’s effects on bioavailability .

Example 2: Methyl 3-(2-{4-[...]}oxazolo[4,5-b]pyridin-6-yl)propanoate ()

  • Structure : Incorporates a heterocyclic oxazolo-pyridine ring and Boc-protected amine.
  • Molecular Formula : C₁₈H₁₉N₅O₃•HCl (MW: 389.84 g/mol)

Methyl Esters in Agrochemicals ()

While structurally distinct from the target compound, agrochemical methyl esters like triflusulfuron methyl ester and metsulfuron methyl ester share the methyl ester functional group. These compounds feature sulfonylurea cores instead of amino acid backbones, enabling herbicidal activity through acetolactate synthase inhibition.

Property Target Compound Metsulfuron Methyl Ester
Core Structure Boc-amino acid ester Sulfonylurea-triazine
Application Pharmaceutical intermediate Herbicide
Key Functional Group Boc-amine, difluorophenyl Sulfonylurea, methyl ester

Research Findings and Implications

  • Fluorine Effects: The 2,5-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, critical for CNS-targeting therapeutics .
  • Boc Group Utility : The Boc protection strategy remains consistent across analogs, but deprotection kinetics may vary with aryl substituent electronics.
  • Agrochemical Contrast : Despite shared ester groups, agrochemical derivatives prioritize sulfonylurea motifs for enzyme inhibition, underscoring functional group diversity in drug vs. pesticide design .

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H23F2N1O4
  • Molecular Weight : 357.38 g/mol
  • CAS Number : 949894-57-9

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (human colon cancer)
    • MCF7 (human breast cancer)
    • HeLa (cervical cancer)

In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Specifically, studies suggest that these compounds may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth. This inhibition can lead to reduced tumor growth in xenograft models .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Protection of Amine : Using tert-butoxycarbonyl chloride to protect the amine group.
  • Coupling Reaction : Reacting the protected amine with 2,5-difluorophenyl propanoate derivatives.
  • Deprotection : Removing the Boc group under acidic conditions to yield the final product.

This synthetic route allows for the introduction of various substituents on the phenyl ring, potentially enhancing biological activity .

Case Studies

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry evaluated several derivatives of methyl propanoates, including those with difluorophenyl groups. The results indicated a significant reduction in tumor size in treated mice compared to controls .
  • In Vivo Studies :
    • In vivo experiments conducted on xenograft models showed that administration of this compound led to a marked decrease in tumor volume and improved survival rates .

Q & A

Q. What are the critical steps for synthesizing methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate, and how can side reactions be minimized?

The synthesis typically follows a three-step protocol:

Esterification : Protect the carboxylic acid group of the parent amino acid using methanol under acidic conditions.

N-Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the Boc group.

Fluorophenyl Group Introduction : Couple the intermediate with 2,5-difluorophenyl precursors via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Minimizing Side Reactions :

  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Optimize reaction temperature (e.g., 0–25°C) to avoid racemization of the chiral center.
  • Purify intermediates via flash chromatography after each step to remove unreacted reagents .

Q. Which analytical methods are most effective for confirming the structure and enantiomeric purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated solvents like CDCl₃ or DMSO-d₆) confirm the presence of tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.6 ppm), and fluorophenyl protons (δ ~6.8–7.2 ppm).
  • LCMS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiomeric purity (>98% ee).
  • FT-IR : Verify Boc carbonyl stretching (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What purification strategies are recommended for intermediates in the synthesis of this compound?

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) for Boc-protected intermediates.
  • Recrystallization : For final products, recrystallize from tert-butyl methyl ether (MTBE) or dichloromethane/hexane mixtures.
  • Acid-Base Extraction : Remove unreacted starting materials (e.g., excess Boc reagent) by washing with 1M HCl or NaHCO₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorophenyl group reactivity during coupling reactions?

The 2,5-difluorophenyl group’s electron-withdrawing nature may hinder nucleophilic substitution or cross-coupling. Contradictions in reported yields (e.g., 63–89% in similar compounds ) can arise from:

  • Substituent Position : Meta-fluorine (2,5-positions) reduces steric hindrance compared to ortho-substituted analogs.
  • Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos with Cs₂CO₃ to enhance coupling efficiency.
  • Pre-activation : Pre-form the boronic acid or stannane derivative of the fluorophenyl group to improve reactivity .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

  • Buffered Assays : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LCMS.
  • Adduct Formation Studies : Test interactions with nucleophilic residues (e.g., lysine) using LCMS and ¹⁹F NMR to detect covalent adducts.
  • Temperature-Dependent Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How can researchers address discrepancies in Boc group deprotection kinetics reported in literature?

Deprotection rates vary due to:

  • Acid Strength : Use trifluoroacetic acid (TFA) in dichloromethane (2–4 hours) for complete removal, compared to milder HCl/dioxane.
  • Steric Effects : The fluorophenyl group may slow acid penetration. Confirm completion via TLC (disappearance of Boc-protected spot) or ¹H NMR (loss of tert-butyl signals).
  • Competing Reactions : Avoid prolonged exposure to strong acids to prevent ester hydrolysis .

Q. What methodologies are recommended for studying the compound’s role in covalent protein inhibition?

  • LCMS Binding Assays : Incubate the compound with target proteins (e.g., lysine-rich enzymes) and analyze adduct formation via intact protein mass spectrometry.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon binding.
  • X-ray Crystallography : Co-crystallize the compound with the target protein to resolve covalent binding modes .

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